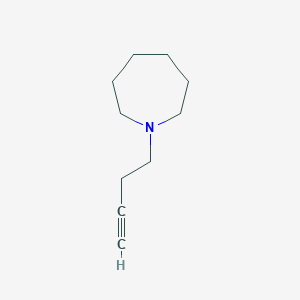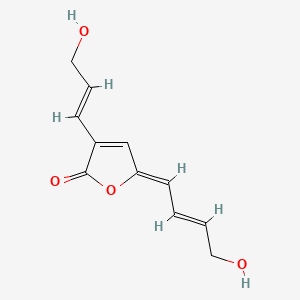![molecular formula C45H42F6IrN3 B13438709 Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)
Ir[dF(t-Bu)-ppy]3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium tris(2-(4,6-difluorophenyl)pyridinato-C2,N)(tert-butyl) (Ir[dF(t-Bu)-ppy]3) is a complex organometallic compound. It is widely recognized for its role as a photocatalyst, particularly in the decarboxylative arylation of α-amino acids using visible light
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ir[dF(t-Bu)-ppy]3 typically involves the reaction of iridium trichloride hydrate with 2-(4,6-difluorophenyl)pyridine and tert-butylamine. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or toluene. The mixture is heated to reflux, and the product is purified through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ir[dF(t-Bu)-ppy]3 primarily undergoes photoredox reactions, leveraging its ability to absorb visible light and generate reactive excited states. These reactions include:
Decarboxylative Arylation: Facilitates the formation of carbon-carbon bonds by removing a carboxyl group from α-amino acids.
Oxidation and Reduction: Acts as a catalyst in redox reactions, where it can either donate or accept electrons.
Common Reagents and Conditions
Visible Light: Essential for activating the photocatalyst.
α-Amino Acids: Common substrates in decarboxylative arylation.
Solvents: Dichloromethane, toluene, and other organic solvents are frequently used.
Major Products
The primary products of reactions involving this compound are often arylated compounds, which are valuable intermediates in pharmaceutical and material science applications .
Wissenschaftliche Forschungsanwendungen
Ir[dF(t-Bu)-ppy]3 has a broad range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ir[dF(t-Bu)-ppy]3 involves its ability to absorb visible light and transition to an excited state. This excited state can then participate in various photoredox reactions. The compound’s molecular targets include α-amino acids and other organic substrates, where it facilitates bond formation or cleavage through electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iridium tris(2-phenylpyridinato-C2,N) (Ir(ppy)3): Another widely used photocatalyst with similar applications but different photophysical properties.
Iridium tris(2-(4,6-difluorophenyl)pyridinato-C2,N) (Ir(dFppy)3): Similar to Ir[dF(t-Bu)-ppy]3 but without the tert-butyl group, leading to different reactivity and stability.
Uniqueness
This compound stands out due to its enhanced stability and reactivity, attributed to the presence of the tert-butyl group. This modification improves its performance in photoredox reactions and broadens its applicability in various scientific fields .
Eigenschaften
Molekularformel |
C45H42F6IrN3 |
|---|---|
Molekulargewicht |
931.0 g/mol |
IUPAC-Name |
4-tert-butyl-2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H14F2N.Ir/c3*1-15(2,3)10-6-7-18-14(8-10)12-5-4-11(16)9-13(12)17;/h3*4,6-9H,1-3H3;/q3*-1;+3 |
InChI-Schlüssel |
ZYCGNYVEOFWBLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


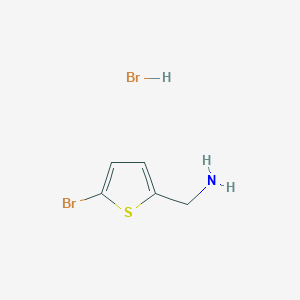
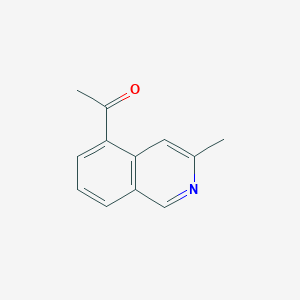
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)


![tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate](/img/structure/B13438657.png)

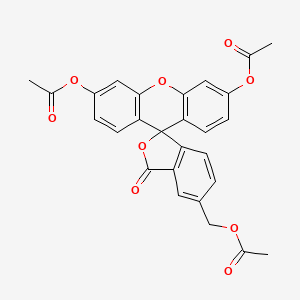
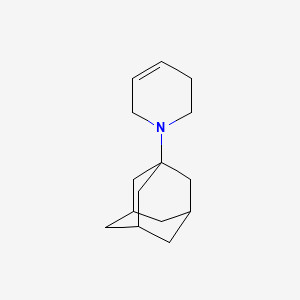
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde](/img/structure/B13438680.png)

![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)
